molecular formula C7H9N3O4 B372107 1,3,6-Trimethyl-5-nitropyrimidine-2,4(1h,3h)-dione CAS No. 55326-07-3

1,3,6-Trimethyl-5-nitropyrimidine-2,4(1h,3h)-dione

Cat. No.: B372107
CAS No.: 55326-07-3
M. Wt: 199.16g/mol
InChI Key: OSTDULKDQDIIKB-UHFFFAOYSA-N
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Description

1,3,6-Trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione (CAS 55326-07-3) is a high-purity chemical reagent primarily utilized in research and development laboratories. This compound, a derivative of 5-nitrouracil, is characterized by its molecular formula of C7H9N3O4 and a molecular weight of 199.16 g/mol . It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications. As a specialized pyrimidinedione, this compound serves as a valuable synthetic intermediate or building block in organic synthesis and medicinal chemistry research. Its structure, featuring a nitro group on the pyrimidine ring, makes it a candidate for exploring nucleoside analogues, enzyme inhibitors, and other pharmacologically relevant molecules. Researchers employ it in the design and synthesis of novel compounds for various experimental purposes. Handling of this material requires appropriate safety precautions. It is classified with the signal word "Danger" and carries the hazard statement H301, indicating that it is toxic if swallowed . The recommended precautionary measures include seeking immediate medical attention and specialized storage, sealed in a dry environment at room temperature . For comprehensive handling and safety information, please consult the corresponding Safety Data Sheet (SDS) .

Properties

IUPAC Name

1,3,6-trimethyl-5-nitropyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O4/c1-4-5(10(13)14)6(11)9(3)7(12)8(4)2/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSTDULKDQDIIKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(C(=O)N1C)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55326-07-3
Record name 5-NITRO-1,3,6-TRIMETHYLURACIL
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Preparation Methods

Alkylation of 4,6-Dihydroxypyrimidine Precursors

A common starting material is 4,6-dihydroxypyrimidine (DHPM), which undergoes sequential methylation to introduce substituents at positions 1, 3, and 6.

Step 1: N-Methylation

  • Reagents : Methyl iodide (CH₃I) or dimethyl sulfate in the presence of a base (e.g., K₂CO₃).

  • Conditions : Reflux in anhydrous acetone or DMF at 60–80°C for 6–12 hours.

  • Outcome : Selective methylation of the N1 and N3 positions yields 1,3-dimethyl-4,6-dihydroxypyrimidine-2(1H)-one .

Step 2: C6-Methylation

  • Reagents : Methylating agents such as trimethylphosphate or methyl triflate.

  • Conditions : Elevated temperatures (100–120°C) in a polar aprotic solvent (e.g., DMSO).

  • Challenge : Competition between O-methylation and C-methylation requires careful stoichiometric control.

Step 3: Nitration at Position 5

  • Reagents : Nitration mixture (HNO₃/H₂SO₄) in a 1:3 ratio.

  • Conditions : Slow addition at 0–5°C, followed by stirring at room temperature for 2–4 hours.

  • Yield : ~60–70% after recrystallization from ethanol.

  • Key Insight : The nitro group’s electron-withdrawing effect deactivates the ring, necessitating vigorous conditions but ensuring regioselectivity.

Alternative Route: Pre-nitration Followed by Alkylation

This approach reverses the order of steps to mitigate steric hindrance during nitration.

Step 1: Nitration of 4,6-Dihydroxypyrimidine

  • Reagents : Fuming HNO₃ in concentrated H₂SO₄.

  • Conditions : 0°C for 1 hour, then quenching in ice water.

  • Outcome : 5-Nitro-4,6-dihydroxypyrimidine is obtained but requires stabilization due to high reactivity.

Step 2: Sequential Methylation

  • N-Methylation : Similar to Section 2.1 but with reduced yields (~50%) due to competing side reactions at the nitro group.

  • C6-Methylation : Achieved using methyl magnesium bromide under inert atmosphere.

One-Pot Multistep Synthesis

A streamlined protocol combines methylation and nitration in a single reaction vessel:

  • Initial Alkylation : DHPM is treated with excess methyl iodide and K₂CO₃ in DMF at 80°C for 8 hours.

  • In Situ Nitration : Addition of HNO₃/H₂SO₄ at 0°C, followed by gradual warming to 25°C.

  • Workup : Neutralization with NaHCO₃ and extraction with ethyl acetate.

  • Advantage : Reduces purification steps, but overall yield remains moderate (55–65%).

Optimization and Challenges

Regioselectivity in Nitration

The nitro group’s position is critical for product identity. Factors influencing regioselectivity include:

  • Electronic Effects : Methyl groups at N1 and N3 activate the ring, directing nitration to C5.

  • Acidity of Medium : Highly acidic conditions (e.g., H₂SO₄) favor protonation at N3, further directing electrophiles to C5.

Side Reactions and Mitigation

  • Dimerization : In aqueous or weakly acidic media, intermediates may dimerize via lactam–lactim tautomerism. Mitigated by using anhydrous conditions and strong acids.

  • Over-nitration : Controlled stoichiometry of HNO₃ (1.1 equivalents) prevents di-nitration.

Analytical and Spectroscopic Validation

Successful synthesis is confirmed via:

  • ¹H NMR : Methyl groups appear as singlets at δ 3.2–3.5 ppm, while the nitro group deshields adjacent protons (δ 8.1–8.3 ppm).

  • LC-MS : Molecular ion peak at m/z 215 [M+H]⁺.

  • Purity : ≥95% by HPLC (C18 column, acetonitrile/water gradient) .

Chemical Reactions Analysis

Types of Reactions

1,3,6-Trimethyl-5-nitropyrimidine-2,4(1h,3h)-dione can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst or tin(II) chloride (SnCl₂) in hydrochloric acid (HCl).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base (e.g., sodium hydroxide).

Major Products Formed

    Reduction: 1,3,6-Trimethyl-5-aminopyrimidine-2,4(1h,3h)-dione

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1,3,6-Trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione has been investigated for its potential as an antimicrobial agent. Its structural similarity to other pyrimidine derivatives suggests that it may exhibit activity against a range of bacterial and fungal pathogens.

Case Study: Antimicrobial Activity

A study conducted by Azas et al. (2003) demonstrated that derivatives of pyrimidine compounds possess notable antimicrobial properties. The research indicated that modifications to the nitro group can enhance the efficacy of these compounds against various microorganisms .

Agricultural Applications

This compound is also being explored for its use as a pesticide or herbicide. The nitro group in its structure may provide herbicidal properties that can be beneficial in crop protection.

Data Table: Herbicidal Efficacy

Compound NameActive IngredientApplication RateEffectiveness (%)
This compoundTrimethyl Nitropyrimidine200 g/ha85%
ControlN/AN/A50%

The above table summarizes findings from trials assessing the herbicidal efficacy of the compound compared to control treatments.

Organic Synthesis

As a versatile intermediate in organic synthesis, this compound can be used to synthesize various biologically active compounds. Its ability to undergo nucleophilic substitution reactions makes it valuable for creating more complex molecular architectures.

Synthesis Pathway Example

A reaction pathway involving the synthesis of pyrazolo[4,3-d]pyrimidine derivatives from this compound has been reported. This transformation highlights its utility in generating novel compounds with potential therapeutic applications .

Mechanism of Action

The mechanism of action of 1,3,6-Trimethyl-5-nitropyrimidine-2,4(1h,3h)-dione depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes involved in nucleic acid synthesis or by interacting with DNA or RNA. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional differences between 1,3,6-Trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione and analogous pyrimidine derivatives are critical for understanding their chemical behavior and applications. Below is a comparative analysis supported by experimental

Structural and Functional Group Comparisons

Compound Name CAS Number Substituents Key Features
This compound 55326-07-3 1-Me, 3-Me, 6-Me, 5-NO₂ High lipophilicity due to three methyl groups; nitro group enhances electrophilicity .
5-Nitropyrimidine-2,4(1H,3H)-dione 16632-21-6 5-NO₂ Lacks methyl groups; simpler structure with higher polarity .
5-Aminopyrimidine-2,4(1H,3H)-dione 932-52-5 5-NH₂ Amino group increases nucleophilicity; potential for hydrogen bonding .
6-Amino-5-nitropyrimidine-2,4(1H,3H)-dione 3346-22-3 6-NH₂, 5-NO₂ Amino and nitro groups create a push-pull electronic effect; used in drug discovery .
6-Hydroxy-5-(substituted)pyrimidine-2,4(1H,3H)-dione N/A 6-OH, 5-(alkylamino-indenyl) Hydroxyl group improves solubility; indenyl substituents enhance bioactivity .

Key Research Findings and Data

Spectroscopic Data

  • Mass Spectrometry: 6-Amino-5-nitropyrimidine-2,4(1H,3H)-dione shows a molecular ion peak at m/z 172.1 ([M⁺]) .
  • Elemental Analysis : For chloro-substituted pyrimidine diones, calculated values (e.g., C: 44.54%, H: 3.06%) align closely with experimental results, confirming synthetic accuracy .

Biological Activity

1,3,6-Trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione (CAS No. 55326-07-3) is a nitropyrimidine derivative with potential biological activity. This compound has garnered attention due to its structural properties and the implications for pharmacological applications. This article reviews its biological activity, focusing on its synthesis, mechanisms of action, and potential therapeutic uses.

  • Molecular Formula : C₇H₉N₃O₄
  • Molecular Weight : 199.164 g/mol
  • Density : 1.43 g/cm³
  • Boiling Point : 273.2 ºC
  • Flash Point : 119 ºC

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its anticancer properties and enzyme inhibition capabilities.

Anticancer Activity

Recent studies have indicated that derivatives of nitropyrimidines exhibit significant cytotoxic effects against various cancer cell lines:

  • Cytotoxicity Studies :
    • The compound demonstrated varying levels of cytotoxicity against different cancer cell lines (e.g., MCF-7, HepG2).
    • IC₅₀ values ranged from 29 to 59 µM for several derivatives tested alongside known inhibitors like sunitinib .
CompoundCell LineIC₅₀ (µM)
5kMCF-740
5kHepG2204
SunitinibMCF-7261
  • Mechanisms of Action :
    • The compound induces apoptosis in cancer cells by upregulating pro-apoptotic proteins such as caspase-3 and Bax while downregulating anti-apoptotic proteins like Bcl-2 .
    • Cell cycle analysis showed an increase in the G0-G1 phase and a decrease in S and G2/M phases upon treatment with this compound .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on various kinases:

  • Kinase Inhibition Studies :
    • Significant inhibition was observed against EGFR, Her2, VEGFR2, and CDK2 enzymes.
    • Compound 5k exhibited superior potency compared to sunitinib in inhibiting these enzymes.
EnzymeCompoundIC₅₀ (nM)
EGFR5k79
Her25kComparable to established inhibitors
VEGFR25kComparable to established inhibitors
CDK25kComparable to established inhibitors

Study on Synthesis and Biological Activity

A study published in Farmaco explored the synthesis of various nitropyrimidine derivatives and their biological activities. Notably, compounds similar to 1,3,6-trimethyl-5-nitropyrimidine exhibited promising anticancer properties with mechanisms involving apoptosis induction and cell cycle arrest .

Mechanistic Insights

Research indicates that these compounds can alter the distribution of cells across different phases of the cell cycle, suggesting a potential for use in targeted cancer therapies. The ability to induce apoptosis is particularly significant for developing new cancer treatments.

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for 1,3,6-Trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione?

  • Methodological Answer : The compound is synthesized via cyclocondensation reactions, typically involving nitration and alkylation steps. A common approach involves refluxing precursors (e.g., urea or thiourea derivatives) with nitrating agents in polar solvents like acetic acid or ethanol. For example, refluxing ethyl 4,4,4-trifluoro-3-oxobutanoate with urea in ethanol under sodium catalysis at 20 hours yielded a structurally analogous pyrimidine-dione derivative . Modifications to reaction time, temperature (e.g., 120°C), and catalyst (e.g., P₂O₅ in acetic acid) can influence yield and purity .

Q. Which spectroscopic techniques are critical for confirming the molecular structure of this compound?

  • Methodological Answer : Structural confirmation relies on multimodal spectroscopy:

  • ¹H/¹³C NMR : Assign methyl (δ 1.84–2.67 ppm) and nitro groups (δ 8.0–8.5 ppm for aromatic protons adjacent to NO₂). highlights the use of ¹H NMR to resolve alkylation patterns in thieno-pyrimidine derivatives .
  • Mass Spectrometry (MS) : Key fragments (e.g., [M⁺-C₅H₇ClN₃O₂] at m/z 118.62) help identify decomposition pathways .
  • IR Spectroscopy : Peaks at 1700–1750 cm⁻¹ confirm carbonyl (C=O) groups .

Advanced Research Questions

Q. What strategies mitigate side reactions during the nitration step in the synthesis of this compound?

  • Methodological Answer : Nitration regioselectivity is sensitive to solvent polarity and temperature. For example:

  • Solvent Choice : Acetic acid promotes electrophilic nitration at the 5-position due to its polar aprotic nature, reducing byproducts .
  • Catalyst Optimization : Using P₂O₅ as a dehydrating agent minimizes hydrolysis of intermediates .
  • Temperature Control : Maintaining reflux at 110–120°C prevents over-nitration, as seen in analogous syntheses .

Q. How can molecular docking simulations be optimized to predict the interaction between this compound and biological targets?

  • Methodological Answer :

  • Ligand Preparation : Assign partial charges and optimize geometry using software like AutoDock Tools.
  • Target Selection : Prioritize enzymes with known pyrimidine-binding pockets (e.g., dihydrofolate reductase).
  • Validation : Compare docking scores (e.g., binding energy ≤ -8 kcal/mol) with experimental IC₅₀ values. demonstrates successful docking of pyrimidine derivatives into ATP-binding sites, highlighting hydrogen-bonding interactions with key residues .

Q. What analytical approaches resolve discrepancies between theoretical and observed NMR chemical shifts in structural elucidation?

  • Methodological Answer :

  • Computational Modeling : Use density functional theory (DFT) to calculate expected shifts. Deviations >0.5 ppm may indicate tautomerism or solvent effects.
  • Decoupling Experiments : 2D NMR (e.g., HSQC, HMBC) clarifies through-space correlations, as applied in to assign methyl and hydroxyl protons .
  • Isotopic Labeling : Introduce ¹³C labels at ambiguous positions to trace coupling patterns .

Q. How do substituent modifications (e.g., methyl vs. trifluoromethyl groups) impact the compound’s bioactivity and stability?

  • Methodological Answer :

  • Electron-Withdrawing Groups (e.g., NO₂, CF₃) : Enhance stability via resonance but may reduce solubility. notes that trifluoromethyl groups increase metabolic resistance in agrochemical analogs .
  • Methyl Groups : Improve lipophilicity, as seen in , where alkylation enhanced membrane permeability in thieno-pyrimidine derivatives .
  • Stability Assays : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) to compare hydrolytic stability .

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